molecular formula C20H15ClN2O2 B11103918 N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide

N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11103918
M. Wt: 350.8 g/mol
InChI Key: AYDSGFSROKGEGI-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-N-(3-CHLOROPHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoylamino group and a chlorophenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N-(3-CHLOROPHENYL)BENZAMIDE typically involves the reaction of benzoyl chloride with 3-chloroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl chloride derivative, which then reacts with the amine group of 3-chloroaniline to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N-(3-CHLOROPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-(BENZOYLAMINO)-N-(3-CHLOROPHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-N-(3-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZOYLAMINO)-N-(4-CHLOROPHENYL)BENZAMIDE: Similar structure but with the chlorine atom at the para position.

    2-(BENZOYLAMINO)-N-(2-CHLOROPHENYL)BENZAMIDE: Similar structure but with the chlorine atom at the ortho position.

    N-(3-CHLOROPHENYL)BENZAMIDE: Lacks the benzoylamino group.

Uniqueness

2-(BENZOYLAMINO)-N-(3-CHLOROPHENYL)BENZAMIDE is unique due to the specific positioning of the benzoylamino and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule can lead to distinct properties compared to its analogs.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-benzamido-N-(3-chlorophenyl)benzamide

InChI

InChI=1S/C20H15ClN2O2/c21-15-9-6-10-16(13-15)22-20(25)17-11-4-5-12-18(17)23-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,25)(H,23,24)

InChI Key

AYDSGFSROKGEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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